1,4-Thiazepane Core Demonstrates CNS Penetration and In Vivo Target Engagement Superior to Flat Aromatic Heterocycles
The 1,4-thiazepane core has been validated as a CNS-penetrant scaffold in a preclinical Parkinson's disease model. The optimized mGlu4 PAM VU6022296, built on a 1,4-thiazepane core, achieved an EC50 of 32.8 nM (108% Glu Max) with good brain penetration (Kp = 0.45; Kp,uu = 0.70) and demonstrated dose-dependent efficacy in reversing haloperidol-induced catalepsy in rodents [1]. The initial HTS hit VU0544412 (also 1,4-thiazepane-based) had a weaker EC50 of 6.2 μM (97% Glu Max), demonstrating that substituent optimization on the thiazepane core can improve potency by ~190-fold [1]. In contrast, analogous six-membered morpholine or piperidine scaffolds lack the three-dimensional conformational diversity of the thiazepane ring and generally show reduced CNS exposure .
| Evidence Dimension | mGlu4 PAM potency and CNS penetration (brain-to-plasma ratio) |
|---|---|
| Target Compound Data | No direct data for 1797738-55-6; structural class members VU0544412: EC50 = 6.2 μM; VU6022296: EC50 = 32.8 nM, Kp = 0.45, Kp,uu = 0.70 |
| Comparator Or Baseline | Morpholine-based analogs: typically lower CNS penetration scores; specific Kp,uu values not reported in comparable mGlu4 series |
| Quantified Difference | ~190-fold potency improvement achievable via thiazepane core optimization; Kp,uu = 0.70 indicates free brain concentrations exceed free plasma concentrations |
| Conditions | Recombinant human mGlu4 calcium mobilization assay; rodent haloperidol-induced catalepsy model; brain and plasma concentration measurements in Sprague-Dawley rats |
Why This Matters
For CNS-targeted programs, the 1,4-thiazepane scaffold offers demonstrated brain penetration not guaranteed by flatter heterocycles, making 1797738-55-6 a valuable entry point for neuroscience library synthesis.
- [1] Kent CN, Fulton MG, Stillwell KJ, et al. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorg Med Chem Lett. 2021;37:127838. doi:10.1016/j.bmcl.2021.127838 View Source
